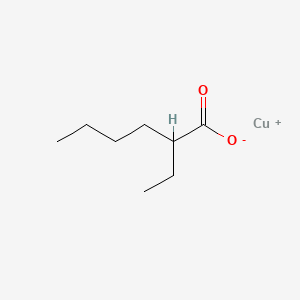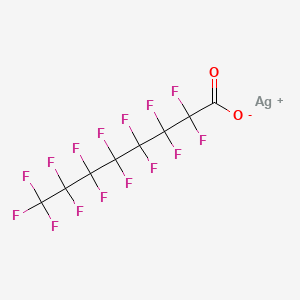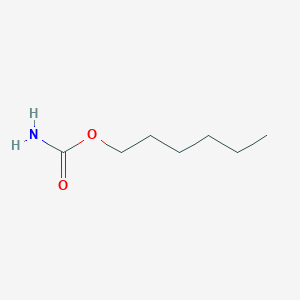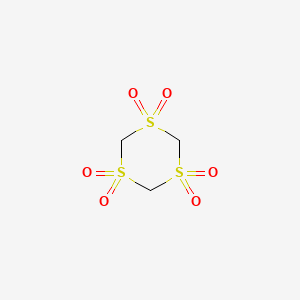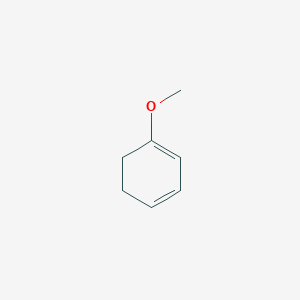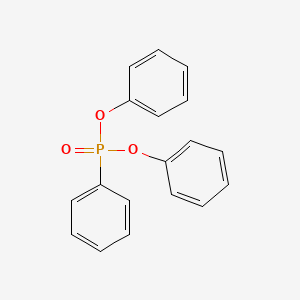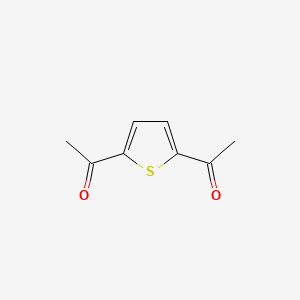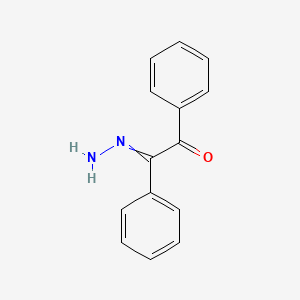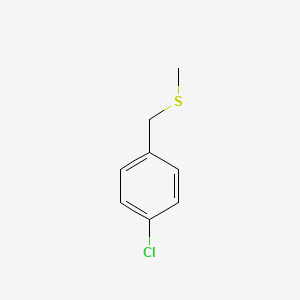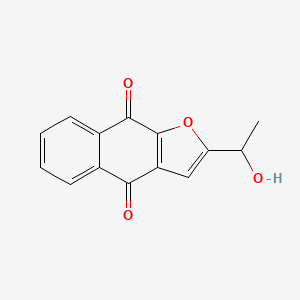
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione
描述
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione is a compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring and a hydroxyethyl group.
准备方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing naphtho(2,3-b)furan-4,9-diones involves a visible-light-mediated [3+2] cycloaddition reaction. This method utilizes 2-hydroxy-1,4-naphthoquinone and alkenes as starting materials. The reaction proceeds under environmentally friendly conditions, providing the desired product in good yields with excellent regioselectivity and functional group tolerance .
Another method involves palladium-catalyzed reverse hydrogenolysis. This process couples 2-hydroxy-1,4-naphthoquinones with olefins, producing naphtho(2,3-b)furan-4,9-diones and hydrogen. The reaction is catalyzed by commercially available palladium on carbon without the need for oxidants or hydrogen acceptors, making it a waste-free approach .
Industrial Production Methods
Industrial production of 2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione can be scaled up using the aforementioned synthetic routes. The visible-light-mediated [3+2] cycloaddition reaction and palladium-catalyzed reverse hydrogenolysis are both suitable for large-scale synthesis due to their efficiency, high yields, and environmentally friendly nature.
化学反应分析
Types of Reactions
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated naphthofuran derivatives.
科学研究应用
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits antitumor, cytotoxic, and antiviral activities, making it a potential candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in the synthesis of novel materials and chemical intermediates.
作用机制
The biological activity of 2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione is primarily due to its ability to interact with cellular targets and pathways. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in cancer cells. It also inhibits specific enzymes and signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
- 5-Hydroxy-2-(1-hydroxyethyl)naphtho(2,3-b)furan-4,9-dione
- 8-Hydroxy-2-(1-hydroxyethyl)naphtho(2,3-b)furan-4,9-dione
Uniqueness
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione is unique due to its specific substitution pattern and the presence of the hydroxyethyl group. This structural feature contributes to its distinct biological activities and reactivity compared to other naphthofuran derivatives .
属性
IUPAC Name |
2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXKEWRSGLPYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004021 | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83889-95-6 | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83889-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 2-(1-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083889956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
